molecular formula C8H5FN2O B12281312 6-Amino-4-fluoroisoindol-1-one

6-Amino-4-fluoroisoindol-1-one

Cat. No.: B12281312
M. Wt: 164.14 g/mol
InChI Key: GQZWPXYUAZZSIZ-UHFFFAOYSA-N
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Description

6-Amino-4-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and fluoro substituents in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-fluoroisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted isoindolones .

Scientific Research Applications

6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoroisoindol-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 6-Amino-4-chloroisoindol-1-one
  • 6-Amino-4-bromoisoindol-1-one
  • 6-Amino-4-iodoisoindol-1-one

Comparison: Compared to its analogs, 6-Amino-4-fluoroisoindol-1-one is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

6-amino-4-fluoroisoindol-1-one

InChI

InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2

InChI Key

GQZWPXYUAZZSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N=C2)F)N

Origin of Product

United States

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